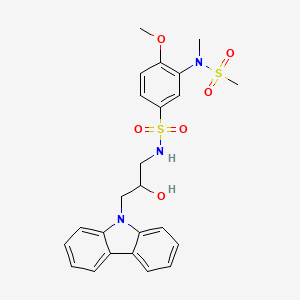

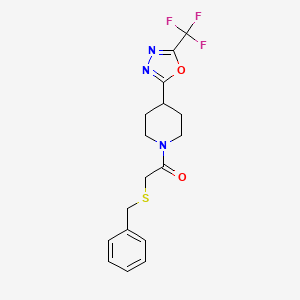

N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-4-methoxy-3-(N-methylmethylsulfonamido)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-4-methoxy-3-(N-methylmethylsulfonamido)benzenesulfonamide" is a sulfonamide derivative, a class of compounds known for their diverse biological activities, including inhibition of carbonic anhydrases and potential antitumor properties. Sulfonamides are characterized by the presence of a sulfonamide group (-SO2NH2) and are often used as a scaffold for the development of various inhibitors and drugs .

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the introduction of various substituents to the benzenesulfonamide core to enhance biological activity and specificity. For example, the synthesis of kynurenine 3-hydroxylase inhibitors involves the addition of a phenylthiazol group to the benzenesulfonamide core . Similarly, the introduction of isoxazolyl and thiadiazolyl moieties has been explored for the inhibition of human carbonic anhydrase isoenzymes . The synthesis process often includes the formation of key intermediates, such as substituted benzaldehydes, followed by reactions with hydrazinobenzenesulfonamide or other amines to form the final sulfonamide compounds .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often elucidated using various spectroscopic techniques, including FT-IR, NMR, UV-Vis, and X-ray crystallography. For instance, the crystal structure of a related sulfonamide compound was determined to crystallize in the monoclinic space group, with specific unit cell parameters . Theoretical calculations, such as density functional theory (DFT), are also employed to predict vibrational frequencies, NMR chemical shifts, and absorption wavelengths, which are then compared with experimental data to validate the molecular structure .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, including rearrangement reactions when treated with alkali. For example, N-substituted benzenesulfonamide derivatives with an electron-attracting group in the para-position can rearrange to form different products upon treatment with NaOH . The reactivity of these compounds is influenced by the nature of the substituents and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Schiff base formation, as seen in some sulfonamide compounds, can lead to tautomerism, which plays a role in their photochromic and thermochromic characteristics . The presence of electron-donating or electron-withdrawing groups can significantly affect the acidity of the sulfonamide hydrogen and, consequently, the compound's reactivity and binding affinity to target enzymes .

Propiedades

IUPAC Name |

N-(3-carbazol-9-yl-2-hydroxypropyl)-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O6S2/c1-26(34(3,29)30)23-14-18(12-13-24(23)33-2)35(31,32)25-15-17(28)16-27-21-10-6-4-8-19(21)20-9-5-7-11-22(20)27/h4-14,17,25,28H,15-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHLDQYGHZXACRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=CC(=C1)S(=O)(=O)NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)OC)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-[(2-Phenyl-1,3-thiazol-4-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2538215.png)

![5-Bromo-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B2538218.png)

![8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![4-{[3-(1H-imidazol-1-yl)propyl]amino}-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2538234.png)

![(E)-methyl 2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2538237.png)